

Cross-referencing CAS numbers for brominated naphthalene ketones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(naphthalen-1-yl)ethanone

Cat. No.: B079065

[Get Quote](#)

A comprehensive guide to the cross-referencing of CAS numbers for various brominated naphthalene ketones, complete with comparative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Isomeric Brominated Naphthalene Ketones: A Comparative Analysis

Brominated naphthalene ketones are a class of compounds with significant applications in organic synthesis and medicinal chemistry. Their utility as intermediates stems from the reactivity of the bromine substituent and the ketone functional group, allowing for a variety of chemical transformations. This guide provides a comparative overview of several isomers, focusing on their Chemical Abstracts Service (CAS) numbers, physical properties, and spectroscopic data.

Physical and Chemical Properties

The physicochemical properties of brominated naphthalene ketones are influenced by the position of the bromine and acetyl substituents on the naphthalene ring. These properties are crucial for their identification, purification, and application in synthetic chemistry. A summary of the key properties for selected isomers and their precursors is presented below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Acetyl-6-bromonaphthalene	1590-25-6[1]	C ₁₂ H ₉ BrO	249.10	99-101.5[2]	357.1±15.0 (Predicted)[3]
1-Acetyl-4-bromonaphthalene	46258-62-2[4]	C ₁₂ H ₉ BrO	249.10	Not available	Not available
2-(Bromoacetyl)naphthalene	613-54-7[5][6]	C ₁₂ H ₉ BrO	249.10	82-84[7]	Not available
1-Bromonaphthalene (Precursor)	90-11-9[8][9]	C ₁₀ H ₇ Br	207.07	-2 to -1	133-134 (10 mmHg)
2-Bromonaphthalene (Precursor)	580-13-2[10][11]	C ₁₀ H ₇ Br	207.07	59[12]	281-282[12]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic methods and analytical characterization. Below are protocols for the synthesis of a representative brominated naphthalene ketone and its spectroscopic analysis.

Synthesis of 2-Acetyl-6-bromonaphthalene[2]

This protocol describes the Friedel-Crafts acylation of 2-bromonaphthalene.

Materials:

- 2-Bromonaphthalene (14.7 g, 70.9 mmol)

- Acetyl chloride (6.40 g, 81.5 mmol)
- Anhydrous Aluminum Chloride (AlCl_3) (10.4 g, 78 mmol)
- Nitrobenzene (80 mL total)
- Diethyl ether (Et_2O)
- Hexane
- Concentrated Hydrochloric Acid (HCl)
- Brine solution
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Magnesium Sulfate (MgSO_4)

Procedure:

- A solution of 2-bromonaphthalene and acetyl chloride in 55 mL of nitrobenzene is prepared.
- This solution is added dropwise to a vigorously stirred solution of anhydrous AlCl_3 in 25 mL of nitrobenzene at a temperature of 25-30 °C over 1.3 hours.
- The reaction mixture is stirred for an additional hour at 25 °C.
- The mixture is then poured onto 200 g of ice and 30 mL of concentrated HCl.
- The product is extracted with diethyl ether (300 mL, 200 mL, and 100 mL portions).
- The combined ether extracts are washed with brine and saturated NaHCO_3 solution, then dried over MgSO_4 .
- The solvent is removed under reduced pressure, yielding a brownish oil.
- Nitrobenzene is removed by short-path distillation (45-55 °C at 25 mmHg).

- The crystalline residue is dissolved in 300 mL of hot hexane, filtered, and concentrated to yield crude 2-acetyl-6-bromonaphthalene.
- The pure product is obtained by recrystallization from hexane.

Spectroscopic Analysis Protocol[14]

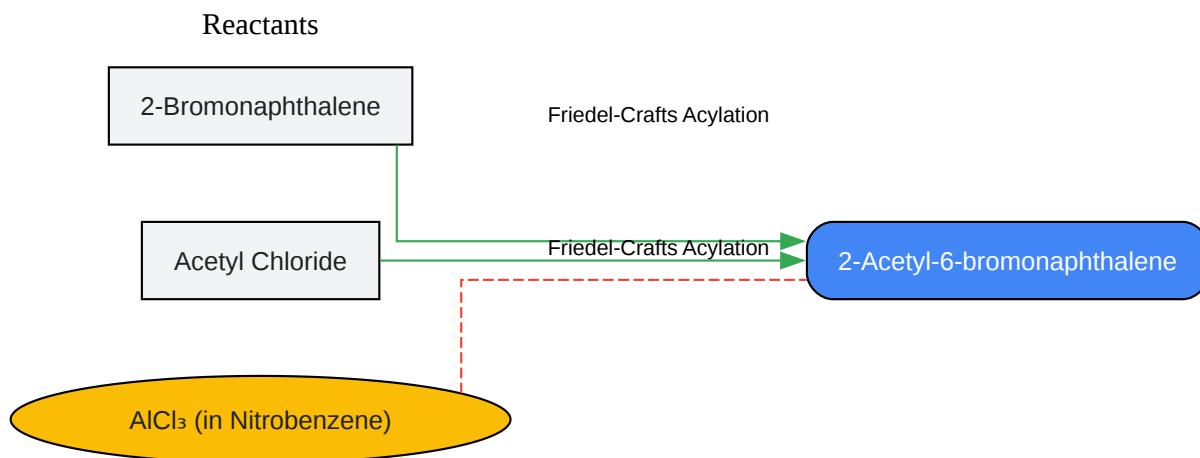
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum at room temperature with a spectral width of about 15 ppm. A relaxation delay of 1-2 seconds is used.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy:

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Spectroscopic Data Comparison


Spectroscopic data is vital for the structural elucidation of brominated naphthalene ketones.

The following are characteristic spectroscopic signatures for 2-acetyl-6-bromonaphthalene.[2]

- ^1H NMR (CDCl_3): δ 2.71 (s, 3H, CH_3CO), 7.5-8.2 (m, 4H, ArH), 8.03 (s, 1H, ArH), 8.44 (s, 1H, ArH).
- IR (mull, cm^{-1}): 1670 (C=O stretch), 1623, 1365, 1355, 1265, 1225, 1175, 880, 820, 800.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for 2-acetyl-6-bromonaphthalene via the Friedel-Crafts acylation of 2-bromonaphthalene.

[Click to download full resolution via product page](#)

Synthesis of 2-Acetyl-6-bromonaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Acetyl-6-bromonaphthalene CAS#: 1590-25-6 [m.chemicalbook.com]
- 4. 1-(4-Bromonaphthalen-1-yl)ethanone | C12H9BrO | CID 230584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 613-54-7: 2-(Bromoacetyl)naphthalene | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Bromo-2 -acetonaphthone 99 613-54-7 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Naphthalene, 2-bromo- [webbook.nist.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Cross-referencing CAS numbers for brominated naphthalene ketones]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079065#cross-referencing-cas-numbers-for-brominated-naphthalene-ketones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com